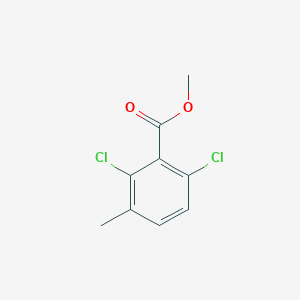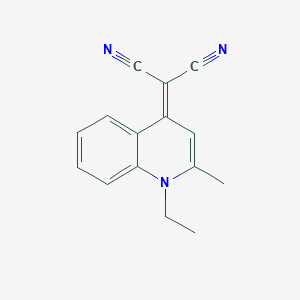
2-Amino-6-(but-2-enoylamino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(but-2-enoylamino)hexanoic acid is a derivative of the amino acid lysine, where the ε-amino group of lysine is acylated with a but-2-enoyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(but-2-enoylamino)hexanoic acid typically involves the acylation of L-lysine with but-2-enoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are usually mild, with the temperature maintained at room temperature to avoid any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar acylation process, but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to ensure consistent product quality and yield. The purification of the product is typically done using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 2-Amino-6-(but-2-enoylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the but-2-enoyl group can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form N6-(Butanoyl)-L-lysine.
Substitution: The ε-amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: Epoxides or diols.
Reduction: N6-(Butanoyl)-L-lysine.
Substitution: Depending on the electrophile used, various substituted lysine derivatives.
科学的研究の応用
2-Amino-6-(but-2-enoylamino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in post-translational modifications of proteins.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the production of specialized polymers and materials.
作用機序
The mechanism of action of 2-Amino-6-(but-2-enoylamino)hexanoic acid involves its interaction with specific enzymes and proteins. The but-2-enoyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. This can affect various molecular pathways, including those involved in signal transduction and metabolic regulation.
類似化合物との比較
N6-(Butanoyl)-L-lysine: Similar structure but with a saturated butanoyl group instead of the unsaturated but-2-enoyl group.
N6-(Acetyl)-L-lysine: Another acylated lysine derivative with an acetyl group.
Uniqueness: 2-Amino-6-(but-2-enoylamino)hexanoic acid is unique due to the presence of the unsaturated but-2-enoyl group, which imparts different chemical reactivity and biological activity compared to its saturated counterparts. This makes it a valuable compound for studying the effects of unsaturation in acylated lysine derivatives.
特性
IUPAC Name |
2-amino-6-(but-2-enoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHPCCLNIDDVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-Chloropropyl)-1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B8262841.png)


![D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl-](/img/structure/B8262872.png)

![4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]aniline](/img/structure/B8262875.png)





![tert-butyl 4-benzyloxy-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8262929.png)
![methyl (1R,3R,4R,5S)-3-[(2R,3R,4R,5R,6R)-3-(allyloxycarbonylamino)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-5-ethyl-4-[(2S,3S,4R,5R,6S)-3,4,5-tribenzyloxy-6-methyl-tetrahydropyran-2-yl]oxy-cyclohexanecarboxylate](/img/structure/B8262933.png)
![tert-Butyl 9-amino-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B8262939.png)
